Tris(4-dibenzofuryl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-dibenzofuryl)methanol is an organic compound with the molecular formula C37H22O4 It is known for its unique structure, which includes three dibenzofuryl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-dibenzofuryl)methanol typically involves the reaction of dibenzofuran with a suitable methanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where dibenzofuryl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-dibenzofuryl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Tris(4-dibenzofuryl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(4-dibenzofuryl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
- Tris(4-tert-butylphenyl)methanol
- Tris(4-chlorophenyl)methanol
- Tris(4-methoxyphenyl)methanol
- Tris(4-nitrophenyl)methanol
Comparison: Tris(4-dibenzofuryl)methanol is unique due to the presence of dibenzofuryl groups, which impart distinct electronic and steric properties compared to other trisubstituted methanol derivatives. This uniqueness makes it particularly valuable in applications requiring specific interactions with target molecules .
Properties
CAS No. |
119482-21-2 |
---|---|
Molecular Formula |
C37H22O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
tri(dibenzofuran-4-yl)methanol |
InChI |
InChI=1S/C37H22O4/c38-37(28-16-7-13-25-22-10-1-4-19-31(22)39-34(25)28,29-17-8-14-26-23-11-2-5-20-32(23)40-35(26)29)30-18-9-15-27-24-12-3-6-21-33(24)41-36(27)30/h1-21,38H |
InChI Key |
QLIACIMGPUPJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(C4=CC=CC5=C4OC6=CC=CC=C56)(C7=CC=CC8=C7OC9=CC=CC=C89)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.